molecular formula C29H21N3O4 B11522499 5-(2-nitrophenyl)-1-phenyl-3-(phenylamino)-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one

5-(2-nitrophenyl)-1-phenyl-3-(phenylamino)-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B11522499
M. Wt: 475.5 g/mol
InChI Key: CAJOLUPHMJIXHH-UHFFFAOYSA-N
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Description

4-BENZOYL-5-(2-NITROPHENYL)-1-PHENYL-3-(PHENYLAMINO)-2,5-DIHYDRO-1H-PYRROL-2-ONE is a complex organic compound with a unique structure that includes benzoyl, nitrophenyl, phenyl, and phenylamino groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-BENZOYL-5-(2-NITROPHENYL)-1-PHENYL-3-(PHENYLAMINO)-2,5-DIHYDRO-1H-PYRROL-2-ONE typically involves multi-step organic reactions. One common method involves the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a condensation reaction involving an aldehyde and an amine.

    Introduction of the Benzoyl Group: The benzoyl group can be introduced through a Friedel-Crafts acylation reaction using benzoyl chloride and a Lewis acid catalyst.

    Addition of the Nitrophenyl Group: The nitrophenyl group can be added via a nitration reaction using concentrated nitric acid and sulfuric acid.

    Attachment of the Phenyl and Phenylamino Groups: These groups can be introduced through substitution reactions using appropriate phenyl and phenylamino derivatives.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-BENZOYL-5-(2-NITROPHENYL)-1-PHENYL-3-(PHENYLAMINO)-2,5-DIHYDRO-1H-PYRROL-2-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenated solvents and catalysts like aluminum chloride for electrophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

4-BENZOYL-5-(2-NITROPHENYL)-1-PHENYL-3-(PHENYLAMINO)-2,5-DIHYDRO-1H-PYRROL-2-ONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and therapeutic applications.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-BENZOYL-5-(2-NITROPHENYL)-1-PHENYL-3-(PHENYLAMINO)-2,5-DIHYDRO-1H-PYRROL-2-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

    Altering Gene Expression: Affecting the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Similar Compounds

    4-BENZOYL-5-(2-NITROPHENYL)-1-PHENYL-3-(PHENYLAMINO)-2,5-DIHYDRO-1H-PYRROL-2-ONE: shares similarities with other compounds that have benzoyl, nitrophenyl, phenyl, and phenylamino groups.

Uniqueness

  • The unique combination of functional groups in 4-BENZOYL-5-(2-NITROPHENYL)-1-PHENYL-3-(PHENYLAMINO)-2,5-DIHYDRO-1H-PYRROL-2-ONE gives it distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C29H21N3O4

Molecular Weight

475.5 g/mol

IUPAC Name

4-anilino-3-benzoyl-2-(2-nitrophenyl)-1-phenyl-2H-pyrrol-5-one

InChI

InChI=1S/C29H21N3O4/c33-28(20-12-4-1-5-13-20)25-26(30-21-14-6-2-7-15-21)29(34)31(22-16-8-3-9-17-22)27(25)23-18-10-11-19-24(23)32(35)36/h1-19,27,30H

InChI Key

CAJOLUPHMJIXHH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C(C(=O)N(C2C3=CC=CC=C3[N+](=O)[O-])C4=CC=CC=C4)NC5=CC=CC=C5

Origin of Product

United States

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